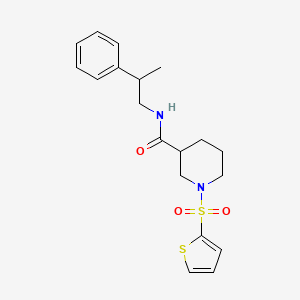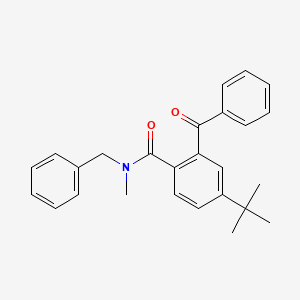
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide
Overview
Description
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the modulation of dopamine and serotonin levels in the brain. This compound has been shown to have both agonist and antagonist effects on these neurotransmitters, depending on the specific receptor subtype. This compound has also been shown to have effects on other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin levels, as well as effects on other neurotransmitter systems. This compound has also been shown to have effects on gene expression and protein synthesis in the brain. Additionally, this compound has been shown to have antioxidant properties, which may be relevant to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for certain neurotransmitter systems, such as the dopamine and serotonin systems. This allows researchers to study the effects of these systems in greater detail. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the exploration of the therapeutic potential of this compound for conditions such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and protein synthesis in the brain.
Scientific Research Applications
4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin levels. This compound has also been studied for its potential as a therapeutic agent for conditions such as depression, anxiety, and Parkinson's disease.
Properties
IUPAC Name |
4-methoxy-N-[(3-methylphenyl)methyl]-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-6-8-17(13-16)15-22-28(25,26)18-9-10-20(27-2)19(14-18)21(24)23-11-4-3-5-12-23/h6-10,13-14,22H,3-5,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWGZABUXFLLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)


![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B4839392.png)
![3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4839398.png)
![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)
![5-ethyl-3-(3-hydroxypropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839408.png)

![N-[2-(4-methylphenoxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839420.png)
![5-(5-chloro-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4839435.png)


![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenylbutanamide](/img/structure/B4839459.png)
